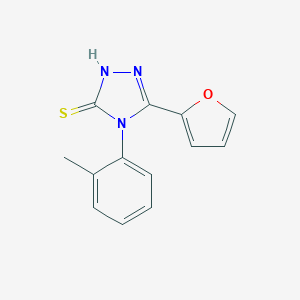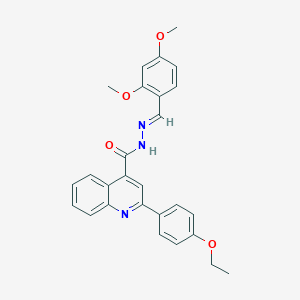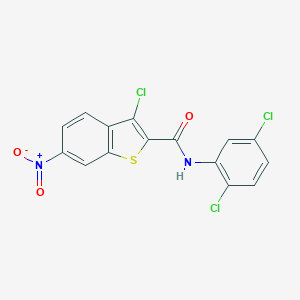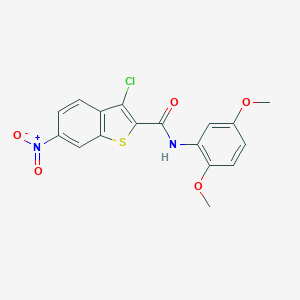
3-(2-furanyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furanyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Applications De Recherche Scientifique
Synthesis and Biological Applications
- Synthesis and Antimicrobial Properties: Triazoles, including derivatives like 3-(2-furanyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione, are synthesized and have demonstrated antimicrobial properties. Such compounds have been used in a variety of applications including the development of antimicrobial agents (Siwek et al., 2009).
- Antioxidative Activity: Derivatives of triazoles have been found to exhibit significant antioxidative activity. This includes the synthesis of novel S-substituted derivatives of triazoles, which have shown excellent antioxidant activity, sometimes surpassing that of standard controls (Tumosienė et al., 2014).
- Agricultural Growth Promotion: Specific triazole derivatives, like 3-(2-furanyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, have shown promising effects in promoting the growth of agricultural products like mung bean radicles (Zhang et al., 2002).
Chemical Properties and Reactions
- Functionalization and Chemical Reactions: Research has focused on developing new methods for the synthesis and functionalization of triazole derivatives. This includes the introduction of fluorine-containing substituents, which tend to increase lipophilicity and reduce toxicity compared to non-fluorinated analogues (Holovko-Kamoshenkova et al., 2020).
Applications in Material Science
- Corrosion Inhibition: Triazole derivatives have been studied for their potential in corrosion inhibition. For example, specific derivatives like 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrate superior inhibition efficiency against corrosion of materials like mild steel (Al-amiery et al., 2020).
Propriétés
Nom du produit |
3-(2-furanyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
|---|---|
Formule moléculaire |
C13H11N3OS |
Poids moléculaire |
257.31g/mol |
Nom IUPAC |
3-(furan-2-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H11N3OS/c1-9-5-2-3-6-10(9)16-12(14-15-13(16)18)11-7-4-8-17-11/h2-8H,1H3,(H,15,18) |
Clé InChI |
HVPOKHPNVUVCMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CO3 |
SMILES canonique |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CO3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-bromo-4-isopropoxy-5-methoxyphenyl)-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B451844.png)
![2-{[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxamide](/img/structure/B451846.png)
![2,2-dibromo-N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B451848.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B451850.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B451852.png)
![isopropyl 2-({3-nitro-4-methoxybenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451853.png)

![Isopropyl 2-[(5-bromo-2-furoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451857.png)
![N-[3-(N-{4-nitro-3-methylbenzoyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B451858.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451862.png)


![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B451866.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451867.png)